molecular formula C16H17F2N3O3 B2784612 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-56-5

8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2784612
CAS No.: 1021117-56-5
M. Wt: 337.327
InChI Key: RNQGRPBCNSGUIF-UHFFFAOYSA-N
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Description

8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is part of the triazaspirodecane family, which is characterized by a spirocyclic framework that imparts distinct physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the 2,6-difluorobenzoyl and ethyl groups. Key steps may include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,6-Difluorobenzoyl Group: This step often involves acylation reactions using 2,6-difluorobenzoyl chloride in the presence of a base.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    SNC80: A well-known delta opioid receptor agonist with a similar spirocyclic structure.

    BW373U86: Another delta opioid receptor agonist with comparable pharmacological properties.

    AZD2327: A compound with a different chemical structure but similar receptor selectivity.

Uniqueness

8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern and spirocyclic framework, which confer distinct physicochemical and pharmacological properties. Its selective binding to delta opioid receptors and potential therapeutic applications set it apart from other compounds in its class .

Properties

IUPAC Name

8-(2,6-difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c1-2-21-14(23)16(19-15(21)24)6-8-20(9-7-16)13(22)12-10(17)4-3-5-11(12)18/h3-5H,2,6-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQGRPBCNSGUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC=C3F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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